molecular formula C42H32O2S4 B12687643 1-((4-(1,1-Dimethylethyl)phenyl)thio)-4,5,8-tris(phenylthio)anthraquinone CAS No. 83929-63-9

1-((4-(1,1-Dimethylethyl)phenyl)thio)-4,5,8-tris(phenylthio)anthraquinone

Cat. No.: B12687643
CAS No.: 83929-63-9
M. Wt: 697.0 g/mol
InChI Key: ABHXLCBSTASDKL-UHFFFAOYSA-N
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Description

1-((4-(1,1-Dimethylethyl)phenyl)thio)-4,5,8-tris(phenylthio)anthraquinone is a complex organic compound with the molecular formula C30H24O2S2

Preparation Methods

The synthesis of 1-((4-(1,1-Dimethylethyl)phenyl)thio)-4,5,8-tris(phenylthio)anthraquinone involves multiple steps. The primary synthetic route includes the reaction of anthraquinone derivatives with thiophenol derivatives under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-((4-(1,1-Dimethylethyl)phenyl)thio)-4,5,8-tris(phenylthio)anthraquinone undergoes various chemical reactions, including:

Scientific Research Applications

1-((4-(1,1-Dimethylethyl)phenyl)thio)-4,5,8-tris(phenylthio)anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-(1,1-Dimethylethyl)phenyl)thio)-4,5,8-tris(phenylthio)anthraquinone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar compounds to 1-((4-(1,1-Dimethylethyl)phenyl)thio)-4,5,8-tris(phenylthio)anthraquinone include:

    1-((4-(1,1-Dimethylethyl)phenyl)thio)-5-(phenylthio)anthraquinone: Shares a similar structure but with fewer phenylthio groups.

    1-(4-Tert-Butylphenyl)Sulfanyl-5-Phenylsulfanyl-Anthracene-9,10-Dione:

Properties

CAS No.

83929-63-9

Molecular Formula

C42H32O2S4

Molecular Weight

697.0 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfanyl-4,5,8-tris(phenylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C42H32O2S4/c1-42(2,3)27-19-21-31(22-20-27)48-35-26-25-34(47-30-17-11-6-12-18-30)38-39(35)41(44)37-33(46-29-15-9-5-10-16-29)24-23-32(36(37)40(38)43)45-28-13-7-4-8-14-28/h4-26H,1-3H3

InChI Key

ABHXLCBSTASDKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)SC6=CC=CC=C6)SC7=CC=CC=C7

Origin of Product

United States

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